Diethyl acetal-PEG4-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

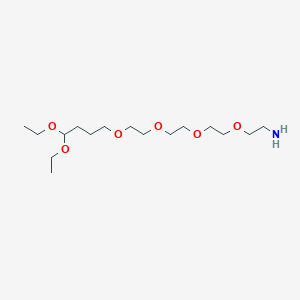

2-[2-[2-[2-(4,4-diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35NO6/c1-3-22-16(23-4-2)6-5-8-18-10-12-20-14-15-21-13-11-19-9-7-17/h16H,3-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHQILIYRINGPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCOCCOCCOCCOCCN)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594687 |

Source

|

| Record name | 16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672305-35-0 |

Source

|

| Record name | 16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl Acetal-PEG4-Amine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Versatile, pH-Sensitive Linker for Advanced Bioconjugation and Drug Delivery Applications

Abstract

Diethyl acetal-PEG4-amine is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and diagnostics. Its unique architecture, featuring a terminal primary amine and a diethyl acetal-protected aldehyde, allows for sequential and site-specific conjugation to a wide array of biomolecules. The incorporated tetraethylene glycol (PEG4) spacer enhances aqueous solubility and reduces steric hindrance. A key feature of this linker is the pH-labile nature of the diethyl acetal group, which remains stable at physiological pH but undergoes hydrolysis under mildly acidic conditions to reveal a reactive aldehyde. This property is particularly advantageous for the development of "smart" drug delivery systems designed to release their therapeutic payload in the acidic microenvironment of tumors or within cellular endosomes. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, complete with experimental protocols and quantitative data to support its use in research and development.

Introduction

The targeted delivery of therapeutic agents to specific sites of action is a cornerstone of modern drug development. This often requires the use of specialized linker molecules that can covalently attach a drug to a targeting moiety, such as an antibody or nanoparticle. This compound has emerged as a valuable tool in this context, offering a combination of features that address several key challenges in bioconjugation and drug delivery.

The primary amine group provides a versatile handle for conjugation to carboxylic acids, activated esters, and other electrophilic groups commonly found on proteins, peptides, and other biomolecules.[1][2][] The tetraethylene glycol spacer not only improves the water solubility of the resulting conjugate but also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[4]

The most distinguishing feature of this linker is its pH-sensitive diethyl acetal group. Acetals are known to be stable in neutral or basic conditions but are susceptible to acid-catalyzed hydrolysis.[2] This allows for the design of drug conjugates that are stable in the bloodstream (pH ~7.4) but release their cargo upon exposure to the lower pH environments characteristic of tumor tissues or intracellular compartments like endosomes and lysosomes.[5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C16H35NO6 | [8] |

| Molecular Weight | 337.46 g/mol | [8] |

| CAS Number | 672305-35-0 | [8] |

| Appearance | Colorless to light yellow oil | [9] |

| Purity | ≥98% | [8] |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents | [10] |

| Storage | Store at -20°C | [8] |

Synthesis and Characterization

Hypothetical Synthesis Pathway

The synthesis could proceed via a two-step process:

-

Boc Protection of the Amine: Commercially available 2,2-diethoxyethylamine is reacted with di-tert-butyl dicarbonate (Boc)2O to protect the primary amine, yielding N-Boc-2,2-diethoxyethylamine.

-

Alkylation with a PEGylated Chloro-compound: The protected amine is then alkylated with a suitable PEGylated electrophile, such as 2-(2-(2-chloroethoxy)ethoxy)ethanol, followed by deprotection of the Boc group to yield the final product.

Characterization

The successful synthesis and purity of this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure, including the presence of the diethyl acetal group, the PEG spacer, and the terminal amine. Quantitative NMR (qNMR) could be employed to determine the purity of the final product.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would show characteristic peaks for the amine (N-H stretching), ether (C-O-C stretching), and alkyl (C-H stretching) functional groups.

pH-Sensitive Hydrolysis of the Diethyl Acetal Group

The key functionality of this compound in many applications is the pH-dependent hydrolysis of the diethyl acetal group to an aldehyde. This reaction is catalyzed by acid and is significantly accelerated in mildly acidic environments compared to physiological pH.

Mechanism of Hydrolysis

The acid-catalyzed hydrolysis of an acetal proceeds through a multi-step mechanism involving protonation of one of the oxygen atoms, followed by the elimination of an alcohol molecule to form a resonance-stabilized carbocation. This intermediate is then attacked by water, and subsequent deprotonation yields the aldehyde and a second molecule of alcohol.

Hydrolysis Kinetics

The rate of hydrolysis is highly dependent on the pH of the surrounding medium. Studies on analogous acetal-containing linkers have shown that the half-life of the acetal group can vary from minutes to days depending on the pH and the specific structure of the acetal.[2] This tunable hydrolysis rate is a critical parameter in the design of pH-sensitive drug delivery systems.

| Acetal Structure | Half-life at pH 5.0 | Half-life at pH 7.4 | Reference |

| Benzaldehyde-derived acetal | < 1 min | Stable | [2] |

| Cyclohexanone-derived ketal | ~ 100 min | Stable | [2] |

| Simple aliphatic acetal | Several days | Very Stable | [2] |

Note: The data in this table is for analogous acetal structures and is intended to be illustrative of the pH-dependent hydrolysis behavior. Specific kinetic data for this compound is not currently available in the public domain.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific applications.

Protocol for Conjugation of the Amine Group to a Carboxylic Acid

This protocol describes the conjugation of the primary amine of this compound to a carboxylic acid-containing molecule (e.g., a protein or a small molecule drug) using EDC/NHS chemistry.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Dissolve the carboxylic acid-containing molecule in Activation Buffer.

-

Add a 5-10 fold molar excess of EDC and NHS to the solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

-

Dissolve this compound in a minimal amount of DMF or DMSO and add it to the activated carboxylic acid solution (a 10-20 fold molar excess of the linker is recommended).

-

Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

-

Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC (RP-HPLC) to remove unreacted linker and coupling reagents.[]

Protocol for Deprotection of the Diethyl Acetal Group

This protocol describes the acid-catalyzed hydrolysis of the diethyl acetal group to generate the free aldehyde.

Materials:

-

This compound conjugate

-

Deprotection Buffer: 0.1 M Acetate buffer, pH 5.0 (or other suitable acidic buffer)

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

Procedure:

-

Dissolve the this compound conjugate in the Deprotection Buffer.

-

Incubate the solution at room temperature or 37°C and monitor the progress of the hydrolysis by HPLC or mass spectrometry. The reaction time will depend on the desired level of deprotection and the specific stability of the conjugate.

-

Once the desired level of deprotection is achieved, neutralize the solution by adding Neutralization Buffer.

-

The resulting aldehyde-containing conjugate can be used immediately in subsequent reactions or purified if necessary.

Protocol for Conjugation of the Aldehyde Group (via Reductive Amination)

This protocol describes the conjugation of the deprotected aldehyde to a primary amine-containing molecule (e.g., a protein, peptide, or amino-modified drug) via reductive amination.

Materials:

-

Aldehyde-PEG4-amine conjugate

-

Amine-containing molecule

-

Sodium cyanoborohydride (NaBH3CN) or other suitable reducing agent

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.0

Procedure:

-

Dissolve the aldehyde-PEG4-amine conjugate and a 2-5 fold molar excess of the amine-containing molecule in the Reaction Buffer.

-

Add a 10-20 fold molar excess of sodium cyanoborohydride to the solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.

-

Purify the final conjugate using an appropriate chromatographic technique (SEC, IEX, or RP-HPLC).

Applications in Drug Delivery and Bioconjugation

The unique properties of this compound make it a versatile tool for a range of applications.

pH-Sensitive Drug Delivery Systems

The primary application of this linker is in the development of pH-sensitive drug delivery systems. By conjugating a therapeutic agent to a targeting moiety (e.g., an antibody) via this linker, a system can be created that remains intact in the circulation but releases the drug in the acidic tumor microenvironment or after internalization into the endo-lysosomal pathway of cancer cells. This targeted release can significantly improve the therapeutic index of the drug by increasing its concentration at the site of action and reducing off-target toxicity.

Reversible Immobilization of Biomolecules

The pH-labile nature of the acetal linkage can also be exploited for the reversible immobilization of biomolecules onto surfaces or nanoparticles. This can be useful in applications such as affinity chromatography, biosensors, and diagnostics, where the ability to release the captured biomolecule under mild acidic conditions is desirable.

Role in Cellular Uptake and Signaling

The PEG component of the linker can influence the interaction of the conjugate with cells. PEGylation is known to prolong the circulation half-life of biomolecules by reducing renal clearance and shielding them from proteolytic degradation and immune recognition.[4] Furthermore, the presence of a PEG linker can impact receptor-mediated endocytosis, a key mechanism for the cellular uptake of many targeted therapies. While PEGylation can sometimes sterically hinder the interaction with the receptor, it can also enhance the accumulation of the conjugate in the tumor tissue through the enhanced permeability and retention (EPR) effect. The precise role of the PEG linker in cellular signaling is complex and depends on the specific targeting moiety, the cell type, and the nature of the conjugate.

Conclusion

This compound is a powerful and versatile heterobifunctional linker with significant potential in the fields of drug delivery, bioconjugation, and diagnostics. Its combination of a reactive amine, a hydrophilic PEG spacer, and a pH-sensitive acetal-protected aldehyde provides researchers and drug developers with a valuable tool for the construction of advanced, "smart" therapeutic and diagnostic agents. The ability to control the release of a payload in response to a specific environmental cue, such as a change in pH, is a key strategy in the development of more effective and less toxic therapies. The information and protocols provided in this technical guide are intended to facilitate the successful application of this compound in a wide range of research and development endeavors. Further studies are warranted to fully elucidate the in vivo behavior and therapeutic potential of conjugates constructed with this promising linker.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Acetal containing polymers as pH-responsive nano-drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. This compound, 672305-35-0 | BroadPharm [broadpharm.com]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. Amino-PEG4-amine, 68960-97-4 | BroadPharm [broadpharm.com]

Diethyl Acetal-PEG4-Amine: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Diethyl acetal-PEG4-amine is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal primary amine and a protected aldehyde in the form of a diethyl acetal, allows for sequential and site-specific conjugation to various molecules. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and reduces steric hindrance, making it an invaluable tool for modifying proteins, peptides, and other biomolecules. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of this compound.

Core Chemical Properties

This compound is a versatile chemical reagent characterized by its bifunctional nature. The primary amine group serves as a nucleophile, readily reacting with electrophilic moieties such as carboxylic acids and activated esters. The diethyl acetal group acts as a stable protecting group for an aldehyde functionality, which can be revealed under mild acidic conditions. This dual reactivity allows for a two-step conjugation strategy, expanding the possibilities for creating complex bioconjugates.

Quantitative Data Summary:

| Property | Value | Source |

| Molecular Formula | C16H35NO6 | [1][2] |

| Molecular Weight | 337.5 g/mol | [1] |

| CAS Number | 672305-35-0 | [1] |

| Purity | Typically ≥98% | [1] |

| Appearance | Data not available in search results. Likely a liquid or low-melting solid. | |

| Boiling Point | Data not available in search results for the PEGylated compound. | |

| Melting Point | Data not available in search results for the PEGylated compound. | |

| Density | Data not available in search results for the PEGylated compound. | |

| Solubility | Soluble in water, DMSO, and DMF (inferred from similar compounds). | |

| Storage Conditions | -20°C, desiccated.[1] |

Experimental Protocols

The utility of this compound is defined by the two primary reactions it can undergo: the conjugation via its amine group and the deprotection of the acetal to reveal the aldehyde.

Protocol 1: Amine Conjugation to an NHS Ester-Activated Molecule

This protocol describes the general procedure for conjugating the primary amine of this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

NHS ester-activated molecule (e.g., protein, peptide, fluorescent dye)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Dissolve the NHS ester-activated molecule: Prepare a solution of the NHS ester-activated molecule in the Reaction Buffer.

-

Dissolve this compound: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Reaction: Add a 5 to 10-fold molar excess of the dissolved this compound to the solution of the NHS ester-activated molecule.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding the Quenching Buffer to consume any unreacted NHS esters.

-

Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and byproducts.

Protocol 2: Cleavage of the Diethyl Acetal Protecting Group

This protocol outlines the deprotection of the diethyl acetal to generate a free aldehyde, which can then be used for further conjugation, for example, through oxime ligation.

Materials:

-

This compound conjugated molecule

-

Acidic Buffer: e.g., 0.1 M sodium acetate buffer, pH 4.5-5.5

-

Purification system (e.g., desalting column, dialysis)

Procedure:

-

Dissolve the conjugate: Dissolve the this compound conjugate in the Acidic Buffer.

-

Incubation: Incubate the solution at room temperature, monitoring the progress of the deprotection by a suitable analytical method (e.g., mass spectrometry). The reaction time can vary from minutes to several hours depending on the specific acetal structure and the pH.

-

Neutralization (Optional): If necessary, neutralize the reaction mixture by adding a suitable base.

-

Purification: Purify the aldehyde-containing conjugate to remove the cleavage byproducts (ethanol and acetaldehyde).

Application in pH-Sensitive Drug Delivery

A key application of linkers containing acetal groups is in the development of pH-sensitive drug delivery systems. The stability of the acetal at physiological pH (7.4) and its rapid hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) can be exploited to trigger the release of a conjugated drug specifically within the target cells.

The following diagram illustrates a general workflow for the synthesis of a bioconjugate using this compound and its subsequent pH-triggered payload release.

This workflow demonstrates the initial conjugation of a target molecule with this compound, followed by the specific release of the payload in an acidic environment, a critical mechanism for targeted drug delivery.

References

Diethyl Acetal-PEG4-Amine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Diethyl acetal-PEG4-amine, a heterobifunctional linker widely utilized in bioconjugation and drug delivery. The document details its chemical structure, physicochemical properties, and a plausible synthetic route. Furthermore, it outlines a comprehensive experimental protocol for its application in conjugating molecules to primary amines, a common strategy in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). The guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage advanced PEGylation strategies to enhance the therapeutic properties of biomolecules.

Introduction

Polyethylene glycol (PEG) linkers are integral components in modern drug development, offering a means to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules.[1][2] The incorporation of PEG spacers can enhance solubility, reduce immunogenicity, and prolong circulation half-life.[] this compound is a discrete PEG linker featuring a terminal primary amine and a protected aldehyde in the form of a diethyl acetal.[4][5][6] This configuration allows for sequential and controlled conjugation to different functional groups. The primary amine can readily react with carboxylic acids or activated esters, while the diethyl acetal provides a stable protecting group for the aldehyde, which can be deprotected under mild acidic conditions to react with amine- or thiol-containing molecules.[7][8]

Chemical Structure and Properties

This compound is characterized by a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity. One terminus of the PEG chain is functionalized with a primary amine, and the other with a diethyl acetal group.

Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is compiled from various commercial suppliers.[5][7][9]

| Property | Value | Reference |

| Molecular Formula | C16H35NO6 | [5] |

| Molecular Weight | 337.46 g/mol | [5][7] |

| CAS Number | 672305-35-0 | [5][7] |

| Purity | Typically ≥95% | [5][9] |

| Appearance | Colorless to pale yellow oil or solid | |

| Solubility | Soluble in water and most organic solvents | |

| Storage Conditions | -20°C, desiccated | [5][7] |

Table 1: Physicochemical properties of this compound.

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature. However, a plausible synthetic route can be inferred from general methods for PEGylation and the synthesis of aminoacetaldehyde dialkyl acetals.[10][11] The synthesis would likely involve a multi-step process starting from a PEG4 diol.

A potential synthetic pathway is outlined below:

-

Monotosylation of PEG4-diol: Tetraethylene glycol is reacted with a tosylating agent (e.g., tosyl chloride) in the presence of a base to selectively protect one hydroxyl group.

-

Introduction of the Azide: The tosylated PEG4 is then reacted with sodium azide to introduce an azide group, forming Azido-PEG4-alcohol.

-

Activation of the Remaining Hydroxyl Group: The remaining hydroxyl group is activated, for example, by conversion to a mesylate or tosylate.

-

Reaction with Aminoacetaldehyde Diethyl Acetal: The activated Azido-PEG4 is reacted with a protected amino alcohol, such as 2-(2-aminoethoxy)ethanol, where the amine is protected (e.g., with a Boc group).

-

Introduction of the Diethyl Acetal: The terminal hydroxyl group is then converted to a bromoacetaldehyde diethyl acetal.

-

Reduction of the Azide: Finally, the azide group is reduced to a primary amine, for instance, through catalytic hydrogenation, to yield this compound.

It is important to note that this is a generalized and hypothetical pathway, and optimization of reaction conditions and purification steps would be necessary to achieve a high yield and purity of the final product.

Experimental Protocols: Application in Bioconjugation

The primary application of this compound is in bioconjugation, where it serves as a flexible linker to connect two molecules. The following is a detailed, generalized protocol for the conjugation of a payload (e.g., a small molecule drug, biotin, or fluorescent dye) containing a carboxylic acid to a protein (e.g., an antibody) using this compound as a linker.

Materials

-

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Payload with a carboxylic acid group

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Deprotection Buffer: Mild acidic buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5)

-

Conjugation Buffer: Amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Experimental Workflow

The overall experimental workflow for a two-step conjugation process is depicted in the following diagram.

Caption: A two-step workflow for bioconjugation using this compound.

Detailed Methodology

Step 1: Activation of Payload and Conjugation to Linker

-

Payload Activation: Dissolve the payload containing a carboxylic acid in anhydrous DMF or DMSO. Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS. Allow the reaction to proceed for 15-30 minutes at room temperature to form an NHS-ester.

-

Linker Conjugation: Dissolve this compound in anhydrous DMF or DMSO. Add a 1.1-fold molar excess of the linker solution to the activated payload solution. Let the reaction proceed for 2-4 hours at room temperature.

-

Purification: Purify the resulting payload-linker conjugate using an appropriate method such as reversed-phase HPLC to remove unreacted payload and coupling reagents.

Step 2: Deprotection of Acetal and Conjugation to Protein

-

Acetal Deprotection: Dissolve the purified payload-linker conjugate in the deprotection buffer (pH 4.5-5.5). Incubate for 1-2 hours at room temperature to hydrolyze the diethyl acetal and expose the aldehyde group.

-

Protein Conjugation: Exchange the buffer of the protein solution to the conjugation buffer (pH 7.2-8.0). Add the deprotected payload-linker-aldehyde solution to the protein solution at a desired molar excess (typically 5-20 fold). Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Quenching: Quench the reaction by adding a quenching solution to react with any unreacted aldehyde groups.

-

Purification of the Final Conjugate: Purify the final bioconjugate (e.g., ADC) using SEC to remove excess payload-linker and other small molecules.

Applications in Drug Development

The unique structure of this compound makes it a valuable tool in various aspects of drug development:

-

Antibody-Drug Conjugates (ADCs): This linker is well-suited for the development of ADCs.[] The amine functionality can be used to attach the linker to a cytotoxic drug, and the deprotected aldehyde can then be used to conjugate the drug-linker complex to the antibody, often via reaction with lysine residues. The PEG4 spacer helps to improve the solubility and stability of the ADC.[12]

-

Targeted Drug Delivery: The bifunctional nature of the linker allows for the attachment of a targeting ligand (e.g., a peptide or antibody fragment) to one end and a therapeutic agent to the other, facilitating targeted delivery to specific cells or tissues.

-

Protein Modification and PEGylation: It can be used for the site-specific PEGylation of proteins to improve their therapeutic properties. The ability to deprotect the aldehyde under mild conditions provides an orthogonal conjugation strategy.[13][14][15]

Logical Relationship of Functional Groups in Bioconjugation

The utility of this compound in bioconjugation stems from the orthogonal reactivity of its terminal functional groups. This relationship allows for a controlled, stepwise assembly of the final conjugate.

Caption: Reactivity pathways of this compound's functional groups.

Conclusion

This compound is a versatile and valuable tool for researchers and drug development professionals. Its well-defined structure, incorporating a hydrophilic PEG4 spacer with orthogonally reactive amine and protected aldehyde functionalities, enables the precise construction of complex bioconjugates. The methodologies outlined in this guide provide a framework for the effective utilization of this linker in the development of next-generation therapeutics with improved efficacy and safety profiles. As the field of targeted therapies continues to advance, the strategic application of such advanced linkers will undoubtedly play a pivotal role in the design of innovative and effective treatments.

References

- 1. adcreview.com [adcreview.com]

- 2. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, 672305-35-0 | BroadPharm [broadpharm.com]

- 6. Diethyl acetal-PEG4-amine_TargetMol [targetmol.com]

- 7. tebubio.com [tebubio.com]

- 8. Acetal-PEG-OH - CD Bioparticles [cd-bioparticles.net]

- 9. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. US4792630A - Process for preparing aminoacetaldehyde dialkyl acetals - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. mdpi.com [mdpi.com]

In-Depth Technical Guide to Diethyl Acetal-PEG4-Amine: A Core Component in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl acetal-PEG4-amine, a heterobifunctional linker critical in the field of bioconjugation. Its unique properties make it an invaluable tool for the development of advanced therapeutics and diagnostics, including antibody-drug conjugates (ADCs). This document details its physicochemical properties, outlines key experimental protocols for its use, and illustrates a typical experimental workflow.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) based linker characterized by two distinct functional groups at either end of a four-unit PEG spacer. This structure imparts both flexibility and hydrophilicity to the linker, which can improve the solubility and pharmacokinetic profile of the resulting conjugate. The terminal primary amine allows for covalent attachment to various biomolecules, while the diethyl acetal serves as a protected aldehyde, offering a latent reactive site for subsequent conjugation steps.

| Property | Value |

| Molecular Formula | C16H35NO6 |

| Molecular Weight | 337.46 g/mol |

| Appearance | Varies (typically a colorless oil) |

| Solubility | Soluble in water and common organic solvents |

| Functional Group 1 | Primary Amine (-NH2) |

| Functional Group 2 | Diethyl Acetal (-CH(OCH2CH3)2) |

Experimental Protocols

The application of this compound in bioconjugation typically involves a multi-step process. The following protocols are representative methodologies for the conjugation of this linker to a protein, such as an antibody, followed by the deprotection of the acetal and subsequent reaction to form a final conjugate.

Conjugation of this compound to an Antibody via Amide Bond Formation

This protocol describes the coupling of the primary amine of the linker to carboxylic acid residues on an antibody, often after activation of the carboxyl groups to N-hydroxysuccinimide (NHS) esters.

Materials:

-

Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in the reaction buffer.

-

Activation of Carboxylic Acids: Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution. Incubate for 15-30 minutes at room temperature with gentle mixing.

-

Linker Conjugation: Add a 10- to 20-fold molar excess of this compound to the activated antibody solution. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove unreacted linker and byproducts by purifying the antibody-linker conjugate using size-exclusion chromatography.

Deprotection of the Diethyl Acetal to Yield a Reactive Aldehyde

The diethyl acetal group is stable under neutral and basic conditions but can be readily hydrolyzed to an aldehyde under mild acidic conditions.[1][2]

Materials:

-

Purified antibody-linker conjugate

-

Deprotection buffer (e.g., 0.1 M sodium acetate, pH 4.5) or an organic/aqueous mixture such as acetone and 1 M HCl.[1]

Procedure:

-

Buffer Exchange: Exchange the buffer of the purified antibody-linker conjugate to the deprotection buffer.

-

Acidic Hydrolysis: Incubate the solution at 37°C for 1-2 hours. The pH and duration can be optimized to ensure complete deprotection while minimizing any potential damage to the antibody.

-

Neutralization: Raise the pH of the solution to neutral (pH 7.0-7.5) by adding a suitable buffer (e.g., 1 M phosphate buffer, pH 7.5).

-

Purification: Purify the antibody-aldehyde conjugate to remove any reaction byproducts, typically by size-exclusion chromatography.

Conjugation of a Payload via Reductive Amination

The newly formed aldehyde on the antibody can be reacted with an amine-containing payload (e.g., a cytotoxic drug, a fluorescent dye) to form a stable secondary amine linkage.[3][4][5]

Materials:

-

Purified antibody-aldehyde conjugate

-

Amine-containing payload

-

Reducing agent (e.g., sodium cyanoborohydride, NaBH3CN)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: To the purified antibody-aldehyde conjugate in the reaction buffer, add a 5- to 10-fold molar excess of the amine-containing payload.

-

Reductive Amination: Add a 20- to 50-fold molar excess of sodium cyanoborohydride. Allow the reaction to proceed for 12-24 hours at room temperature with gentle mixing.

-

Purification: Purify the final antibody-drug conjugate using a suitable method such as size-exclusion chromatography or hydrophobic interaction chromatography to remove unreacted payload and reducing agent.

-

Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical bioconjugation workflow utilizing this compound.

Caption: A typical workflow for antibody-drug conjugation using this compound.

References

Diethyl Acetal-PEG4-Amine: An In-depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Diethyl acetal-PEG4-amine, a bifunctional linker commonly employed in bioconjugation, drug delivery, and proteomics. Understanding these core properties is critical for the successful design of experimental protocols, the formulation of stable conjugates, and the interpretation of research outcomes.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) reagent characterized by a terminal primary amine group and a diethyl acetal protected aldehyde.[1][2][3][4] The primary amine allows for covalent attachment to various functional groups, such as carboxylic acids and activated esters, while the diethyl acetal serves as a stable protecting group for an aldehyde functionality that can be revealed under specific conditions.[1][2][3][4]

Molecular Structure:

Solubility Profile

The solubility of this compound is largely dictated by its PEGylated nature. The hydrophilic PEG4 spacer significantly enhances its solubility in aqueous media and a range of organic solvents.[5][6]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Solubility | Reference(s) |

| Aqueous | Water, Aqueous Buffers (e.g., PBS) | Soluble | [7][8] |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | [7][8] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | [7] |

| Alcohols | Ethanol, Methanol | Less Soluble | [7] |

| Apolar | Toluene | Less Soluble | [7] |

| Ethers | Diethyl ether | Not Soluble | [7] |

Stability Characteristics

The stability of this compound is primarily governed by the acid-labile diethyl acetal linkage. The PEG and amine functionalities also have specific stability considerations.

pH-Dependent Stability of the Acetal Linkage

The defining characteristic of the acetal group is its stability at neutral and basic pH and its susceptibility to hydrolysis under acidic conditions (pH < 7).[9][10][11] This pH-dependent cleavage is a key feature exploited in many applications, such as drug release in the acidic environment of endosomes or lysosomes.[12]

The hydrolysis of the acetal regenerates the parent aldehyde and two molecules of ethanol. The reaction is catalyzed by acid, with the rate of hydrolysis increasing significantly as the pH decreases.[9][11]

Table 2: pH Stability of the Diethyl Acetal Linkage

| pH Range | Stability | Predominant Species | Reference(s) |

| < 6.0 | Labile: Rapid hydrolysis to the aldehyde. | Aldehyde and Ethanol | [9][10][11] |

| 6.0 - 7.0 | Moderately Stable: Slow hydrolysis may occur. | Acetal with some Aldehyde | [9][11] |

| > 7.0 | Stable: The acetal linkage is stable. | Acetal | [9][10] |

The mechanism of acid-catalyzed acetal hydrolysis proceeds through a resonance-stabilized carboxonium ion intermediate, which is the rate-determining step.[9][13]

Figure 1: Mechanism of Acid-Catalyzed Acetal Hydrolysis.

Thermal and Oxidative Stability

While the acetal linkage is the most reactive part of the molecule under specific pH conditions, the PEG chain and amine group also have stability considerations.

-

Thermal Stability: PEG chains are generally thermally stable. However, prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to degradation.[14] For the amine component, thermal stability can be influenced by factors such as concentration and the presence of CO₂ in solution, though this is more pertinent to industrial settings.[15][16]

-

Oxidative Stability: The ether linkages in the PEG backbone can be susceptible to oxidation, which can lead to chain cleavage.[14] It is advisable to store solutions of this compound protected from light and to use antioxidants for long-term storage if necessary.

Table 3: General Stability and Storage Recommendations

| Condition | Recommendation | Rationale | Reference(s) |

| Storage (Solid) | -20°C, in a tightly sealed container, protected from light and moisture. | To minimize hydrolysis, oxidation, and other degradation pathways. | [1][8][14] |

| Storage (In Solution) | Prepare fresh solutions for use. For short-term storage, aliquot and store at -20°C or -80°C. | To prevent degradation from repeated freeze-thaw cycles and hydrolysis. | [14] |

| Handling | Allow the vial to equilibrate to room temperature before opening to prevent condensation. | Moisture can lead to hydrolysis of the acetal. | [14] |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, particularly the hydrolysis of the acetal linkage, the following experimental protocols can be employed.

Experimental Workflow for pH-Dependent Stability Testing

References

- 1. This compound, 672305-35-0 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tebubio.com [tebubio.com]

- 4. Diethyl acetal-PEG4-amine_TargetMol [targetmol.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. Amino-PEG4-amine, 68960-97-4 | BroadPharm [broadpharm.com]

- 9. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. A Novel Family of Acid-Cleavable Linker Based on Cyclic Acetal Motifs for the Production of Antibody-Drug Conjugates with High Potency and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Pivotal Role of PEG4 Spacers in Amine Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, the precise chemical linkage between a targeting moiety and a payload is of paramount importance. This is particularly true in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where the linker is not merely a spacer but a critical determinant of the conjugate's overall efficacy, safety, and developability. Among the diverse array of linker technologies, discrete polyethylene glycol (PEG) linkers, specifically those with four ethylene glycol units (PEG4), have emerged as a cornerstone in the design of sophisticated bioconjugates. This technical guide provides a comprehensive exploration of the multifaceted role of PEG4 spacers in amine linkers, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Core Principles: The Physicochemical Impact of the PEG4 Spacer

The incorporation of a PEG4 spacer into an amine linker imparts a unique and advantageous set of physicochemical properties to the resulting conjugate. These properties are crucial for overcoming common challenges in drug development, such as poor solubility and off-target toxicity.

Enhanced Hydrophilicity and Solubility: A primary function of the PEG4 spacer is to increase the hydrophilicity of the molecule.[1][2][3] The repeating ethylene glycol units are highly solvated in aqueous environments, effectively creating a hydration shell around the linker and the attached payload.[1][3] This is particularly beneficial for hydrophobic small molecule drugs, as it significantly improves their water solubility and reduces the likelihood of aggregation.[1][4][5]

Reduced Aggregation and Immunogenicity: The flexible and dynamic nature of the PEG chain provides a steric shield that physically separates hydrophobic payloads on adjacent molecules.[1] This steric hindrance minimizes intermolecular aggregation, a common issue with ADCs carrying hydrophobic drugs, even at high drug-to-antibody ratios (DARs).[1] Furthermore, the PEGylation process can mask potential epitopes on the bioconjugate, reducing its recognition by the immune system and thereby lowering its immunogenicity.[6][7][8]

Modulation of Permeability and Pharmacokinetics: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers can be advantageous.[9] PEG linkers are more inclined to adopt folded conformations compared to rigid alkyl linkers.[9] This folding can shield the polar surface area of the molecule, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[9] Moreover, the increased hydrodynamic radius of PEGylated molecules leads to reduced renal clearance, which can prolong their circulation half-life.[6][7][10]

Quantitative Impact of PEG4 Spacers

While much of the specific quantitative data on the impact of PEG4 linkers is embedded within proprietary drug development programs, the general trends are well-documented in scientific literature. The following tables summarize the typical effects observed with the incorporation of PEG linkers.

Table 1: Impact of PEG Spacer Length on Physicochemical and Pharmacokinetic Properties

| Property | Effect of PEGylation | PEG4 Specifics | References |

| Aqueous Solubility | Generally Increased | Significant improvement for hydrophobic payloads | [1][4][5][9] |

| Aggregation | Generally Decreased | Effective at preventing aggregation | [1][3][11] |

| Cell Permeability | Variable; can increase or decrease | Can adopt folded conformations to aid permeability | [9] |

| Circulation Half-Life | Generally Increased | Moderate increase, balancing stability and penetration | [1][2][6] |

| Immunogenicity | Generally Decreased | Masks epitopes, reducing immune response | [6][7][8] |

Table 2: Comparative Drug-to-Antibody Ratio (DAR) with Varying PEG Spacer Lengths

Note: Optimal DAR is highly dependent on the specific antibody, payload, and conjugation chemistry.

| Payload | Conjugation Chemistry | PEG Spacer Length | Resulting DAR | Reference |

| Monomethyl Auristatin D (MMAD) | Thiol-maleimide | PEG4 | Lower DAR vs. PEG6, PEG8, PEG12 | [11] |

| Undisclosed Payload | Thiol-maleimide | PEG2 | Higher DAR vs. PEG8 | [11] |

| Eribulin | Hinge Cysteine | PEG2 or PEG4 | Similar DARs | [12] |

Key Applications of PEG4-Amine Linkers

The unique properties of PEG4-amine linkers have made them invaluable in several cutting-edge areas of drug development.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The PEG4 spacer plays a crucial role in:

-

Improving Solubility and Stability: ADCs with hydrophobic payloads are prone to aggregation, which can compromise their efficacy and safety. The hydrophilicity of the PEG4 linker mitigates this issue.[1][2][3]

-

Optimizing Pharmacokinetics: The linker can influence the ADC's circulation time and biodistribution, ensuring more of the drug reaches the tumor site.[1][2][]

-

Enabling Controlled Drug Release: While the release mechanism is often dictated by a cleavable moiety within the linker, the PEG spacer ensures the overall construct remains stable until it reaches the target cell.[5][6]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the POI's degradation by the proteasome. The linker is a critical component that dictates the efficacy of the PROTAC.[9][14] A PEG4 spacer in a PROTAC linker can:

-

Enhance Solubility and Permeability: PROTACs are often large, complex molecules with poor physicochemical properties. The PEG4 linker improves their solubility and can help modulate cell permeability.[9][15]

-

Provide Optimal Geometry for Ternary Complex Formation: The flexibility and length of the PEG4 spacer are crucial for allowing the PROTAC to simultaneously bind to both the POI and the E3 ligase, forming a productive ternary complex.[9][14]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and evaluation of molecules containing PEG4-amine linkers.

Synthesis of a Bifunctional Amine-PEG4-Carboxylic Acid Linker

This protocol describes a general method for the synthesis of a common bifunctional linker.

Materials:

-

Commercially available Boc-NH-PEG4-CH2CH2-COOH

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flask

Procedure:

-

Deprotection of the Amine Group:

-

Dissolve Boc-NH-PEG4-CH2CH2-COOH in a 1:1 mixture of DCM and TFA.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and wash with a saturated solution of NaHCO3 to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude Amino-PEG4-acid.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in DCM) to obtain the pure Amino-PEG4-acid linker.[16]

-

Conjugation of an Amine-PEG4 Linker to a Carboxylic Acid-Containing Payload

This protocol outlines the coupling of a payload to the amine terminus of a PEG4 linker using carbodiimide chemistry.

Materials:

-

Payload with a carboxylic acid group

-

Amine-PEG4-linker (e.g., NH2-PEG4-OH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

DIPEA (N,N-Diisopropylethylamine)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve the carboxylic acid-containing payload in anhydrous DMF or DMSO.

-

Add EDC (1.5 equivalents) and NHS (1.5 equivalents).

-

Stir the reaction at room temperature for 15-30 minutes to form the NHS ester.

-

-

Coupling Reaction:

-

In a separate flask, dissolve the Amine-PEG4-linker (1.0 equivalent) in anhydrous DMF or DMSO.

-

Add the activated payload solution to the linker solution.

-

Add DIPEA (2.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.[9]

-

-

Purification:

-

Purify the resulting payload-linker conjugate by preparative HPLC.

-

Assessment of Cell Permeability using a Caco-2 Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[17][18]

Materials:

-

Caco-2 cells

-

Transwell® inserts (or similar)

-

Cell culture medium and supplements

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

-

Test compound (e.g., PROTAC with PEG4 linker)

-

Lucifer yellow (as a marker for monolayer integrity)

-

LC-MS/MS for quantification

Procedure:

-

Cell Culture and Monolayer Formation:

-

Culture Caco-2 cells on Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

-

Permeability Assay:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer.

-

Add the test compound solution to the apical (donor) side of the Transwell® insert.

-

Add fresh transport buffer to the basolateral (receiver) side.

-

Incubate the plates at 37°C with gentle shaking.

-

At predetermined time points, collect samples from both the apical and basolateral compartments.[17]

-

-

Analysis:

-

Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

-

Measure the concentration of Lucifer yellow to ensure the integrity of the cell monolayer was maintained throughout the experiment.

-

-

Calculation of Apparent Permeability Coefficient (Papp):

-

Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where:

-

dQ/dt is the rate of drug appearance in the receiver compartment.

-

A is the surface area of the membrane.

-

C0 is the initial concentration of the drug in the donor compartment.

-

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the role of PEG4 spacers in amine linkers.

Caption: Physicochemical impact of a PEG4 spacer on a core molecule.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the development of an Antibody-Drug Conjugate.

Conclusion

The PEG4 spacer is a critical and versatile tool in the design of amine linkers for advanced therapeutics like ADCs and PROTACs. Its ability to enhance solubility, reduce aggregation, and favorably modulate pharmacokinetic properties addresses many of the challenges associated with the development of these complex molecules.[1][9] The discrete nature of the PEG4 linker ensures homogeneity and batch-to-batch consistency, which are crucial for regulatory approval.[11] As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, the rational design and application of PEG4-containing linkers will undoubtedly remain a cornerstone of successful drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]

- 3. purepeg.com [purepeg.com]

- 4. purepeg.com [purepeg.com]

- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 6. purepeg.com [purepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. books.rsc.org [books.rsc.org]

- 14. precisepeg.com [precisepeg.com]

- 15. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 16. medkoo.com [medkoo.com]

- 17. The tool box: Permeability assays [pubsapp.acs.org]

- 18. scispace.com [scispace.com]

The Acetal Protecting Group: An In-depth Technical Guide for Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within drug development and the creation of complex molecules, the selective transformation of a single functional group in the presence of others is a paramount challenge. The strategic use of protecting groups is the cornerstone of modern synthetic chemistry, enabling chemists to temporarily mask a reactive site, perform desired chemical modifications elsewhere in the molecule, and then regenerate the original functionality. Among the arsenal of protecting groups, the acetal stands out as a robust and versatile tool for the temporary protection of carbonyl functionalities (aldehydes and ketones) and diols.

This technical guide provides a comprehensive overview of acetal protecting groups, focusing on their formation, stability, and deprotection. It includes quantitative data on their stability, detailed experimental protocols for their implementation and removal, and logical workflows illustrating their application in complex synthetic strategies.

Core Concepts of Acetal Protection

Acetal protecting groups are geminal diethers formed from the reaction of a carbonyl compound with two equivalents of an alcohol, or more commonly, a diol to form a cyclic acetal.[1] The primary advantage of converting a carbonyl to an acetal is the transformation of the reactive, electrophilic carbonyl carbon into a stable, ether-like linkage.[2][3] This renders the protected group unreactive towards a wide range of reagents, especially nucleophiles and bases, which would readily attack the original carbonyl.[4][5]

The stability of acetals is pH-dependent. They are highly stable in neutral and basic media but are readily cleaved under acidic conditions, typically in the presence of water, to regenerate the parent carbonyl.[4][5] This predictable reactivity allows for their selective removal without disturbing other acid-sensitive or base-labile protecting groups, a concept known as orthogonal protection strategy.

Quantitative Data: Stability of Acetal Protecting Groups

The stability of an acetal is a critical factor in its selection for a particular synthetic route. Stability is primarily influenced by the structure of the acetal, with cyclic acetals generally exhibiting greater stability towards acid-catalyzed hydrolysis than their acyclic counterparts. This increased stability is attributed to both thermodynamic and kinetic factors. The rate of hydrolysis is also highly sensitive to the electronic nature of the substituents on the acetal.

Below is a summary of the relative stabilities of common acetal protecting groups under acidic conditions.

| Acetal Type | Structure | Relative Rate of Hydrolysis (approx.) | Notes |

| Acyclic Acetals | |||

| Dimethyl Acetal | R-C(OCH₃)₂-R' | ~1 | Baseline for comparison. |

| Diethyl Acetal | R-C(OCH₂CH₃)₂-R' | Slower than dimethyl acetal | Steric hindrance can slightly decrease the rate of hydrolysis. |

| Cyclic Acetals | |||

| 1,3-Dioxolane (from Ethylene Glycol) | 10⁻² - 10⁻³ | Significantly more stable than acyclic acetals. | |

| 1,3-Dioxane (from 1,3-Propanediol) | 10⁻⁴ - 10⁻⁵ | Generally the most stable of the common cyclic acetals. | |

| Acetonide (from Acetone and a 1,2- or 1,3-diol) | Variable | Stability is influenced by the diol structure. | |

| Substituted Acetals | |||

| Benzylidene Acetal | Variable | Stability is influenced by substituents on the aromatic ring. Electron-donating groups increase the rate of hydrolysis. | |

| Methoxyisopropyl (MIP) Ether | Highly Labile | Readily cleaved under very mild acidic conditions. |

Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Common Acetal Protecting Groups. The rates are approximate and can be influenced by solvent, temperature, and the specific substrate.

Experimental Protocols

The following sections provide detailed methodologies for the formation and cleavage of common acetal protecting groups.

Protection of a Ketone as a 1,3-Dioxolane

This protocol describes the protection of a ketone using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) with azeotropic removal of water using a Dean-Stark apparatus.

Materials:

-

Ketone (1.0 equiv)

-

Ethylene glycol (1.2 equiv)

-

p-Toluenesulfonic acid monohydrate (0.02 equiv)

-

Toluene (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add the ketone (1.0 equiv), toluene (to dissolve the ketone), ethylene glycol (1.2 equiv), and p-toluenesulfonic acid monohydrate (0.02 equiv).

-

Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Continue to reflux the mixture until the theoretical amount of water has been collected in the trap, or until TLC analysis indicates the complete consumption of the starting ketone.

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1,3-dioxolane.

-

Purify the product by column chromatography on silica gel if necessary.

Deprotection of a 1,3-Dioxolane under Mild Acidic Conditions

This protocol describes the hydrolysis of a 1,3-dioxolane to regenerate the parent ketone using a catalytic amount of acid in a mixture of acetone and water.

Materials:

-

1,3-Dioxolane (1.0 equiv)

-

Acetone (solvent)

-

Water

-

Pyridinium p-toluenesulfonate (PPTS) or dilute hydrochloric acid (e.g., 1 M HCl) (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate or diethyl ether (for extraction)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve the 1,3-dioxolane (1.0 equiv) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add a catalytic amount of PPTS or a few drops of dilute hydrochloric acid.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction time can vary from minutes to several hours depending on the stability of the acetal.

-

Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until the bubbling ceases.

-

Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ketone.

-

Purify the product by column chromatography on silica gel if necessary.

Protection of a Diol as an Acetonide

This protocol details the protection of a 1,2- or 1,3-diol as a cyclic acetal (acetonide) using 2,2-dimethoxypropane as both a reagent and a water scavenger.[6]

Materials:

-

Diol (1.0 equiv)

-

2,2-Dimethoxypropane (3.0 equiv)

-

p-Toluenesulfonic acid (10 mol%)

-

Anhydrous dichloromethane (CH₂Cl₂) (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane for extraction

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve the diol (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add 2,2-dimethoxypropane (3.0 equiv) followed by a catalytic amount of p-toluenesulfonic acid (10 mol%).

-

Stir the solution under an inert atmosphere (e.g., nitrogen) at room temperature.

-

Monitor the reaction by TLC until the starting diol is consumed (typically ~1 hour).[6]

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude acetonide.

-

Purify the product by column chromatography on silica gel if necessary.

Visualization of Acetal Protection in Synthetic Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of synthetic sequences where acetal protecting groups are crucial.

General Workflow of Protecting Group Strategy

This diagram illustrates the fundamental three-step logic of employing a protecting group in a multi-step synthesis.

Workflow: Selective Reduction in a Molecule with Ketone and Ester Groups

This workflow demonstrates the use of a cyclic acetal to protect a ketone during the reduction of an ester to an alcohol.[3]

Workflow: Acetal Protection in Prostaglandin Synthesis

This diagram outlines a simplified workflow illustrating the use of a dimethyl acetal to protect an aldehyde functionality during the synthesis of prostaglandins.[7][8]

Conclusion

Acetal protecting groups are an indispensable component of the synthetic chemist's toolkit. Their ease of formation, predictable stability profile, and straightforward removal make them ideal for the protection of carbonyls and diols in a wide array of synthetic contexts. A thorough understanding of their relative stabilities and the various experimental protocols for their use and removal is critical for the successful design and execution of complex synthetic strategies in academic research and industrial drug development. The logical application of acetal protection, as visualized in synthetic workflows, underscores their power in enabling selective chemical transformations and advancing the synthesis of novel and valuable molecules.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. DSpace [digital.library.adelaide.edu.au]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Diethyl Acetal-PEG4-Amine for Advanced Drug Delivery and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diethyl acetal-PEG4-amine, a versatile heterobifunctional linker used in research and drug development. It details its chemical properties, mechanism of action as a pH-sensitive linker, and its applications in targeted drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs).

Core Concepts: Understanding this compound

This compound is a polyethylene glycol (PEG) based linker featuring two distinct functional groups: a primary amine (-NH2) and a diethyl acetal protected aldehyde. This unique structure allows for sequential conjugation reactions. The amine group provides a reactive handle for coupling to carboxylic acids, activated esters (e.g., NHS esters), or other carbonyl compounds.[1][3] The diethyl acetal serves as a stable protecting group for an aldehyde functionality, which can be revealed under mildly acidic conditions.[4][5]

The core utility of this molecule lies in its application as a pH-sensitive linker in drug delivery systems.[6][7][8] The acetal linkage is stable at physiological pH (around 7.4) but undergoes hydrolysis in the acidic environments characteristic of tumor microenvironments or intracellular compartments like endosomes and lysosomes (pH 4.5-6.5).[6][7] This targeted cleavage allows for the controlled release of conjugated payloads, such as therapeutic agents, at the desired site of action, minimizing off-target toxicity.

Key Properties:

| Property | Value |

| CAS Number | 672305-35-0 |

| Molecular Formula | C16H35NO6 |

| Molecular Weight | 337.46 g/mol |

| Appearance | A colorless to light yellow oil |

| Solubility | Soluble in water and most organic solvents |

Suppliers

A number of chemical suppliers offer this compound for research purposes. Notable suppliers include:

-

BroadPharm

-

MedChemExpress

-

TargetMol

-

Tebubio

It is recommended to request a certificate of analysis from the supplier to ensure the purity and quality of the reagent.

Mechanism of Action: pH-Sensitive Cleavage

The key feature of the diethyl acetal group is its acid-labile nature. The mechanism of acid-catalyzed hydrolysis involves the protonation of one of the oxygen atoms of the acetal, followed by the elimination of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to yield a hemiacetal, which subsequently breaks down to release the aldehyde and another alcohol molecule.

The rate of hydrolysis is dependent on the pH of the environment. While stable at neutral pH, the cleavage is significantly accelerated under acidic conditions. This property is leveraged in drug delivery to ensure that the conjugated drug remains attached to its carrier in circulation and is released upon reaching the acidic environment of the target tissue or cell.

Below is a diagram illustrating the acid-catalyzed cleavage of the diethyl acetal group to release the free aldehyde.

Experimental Protocols

The following are representative protocols for the use of this compound. Optimization may be required for specific applications.

Conjugation of this compound to a Carboxylic Acid-Containing Molecule

This protocol describes the coupling of the amine group of the linker to a carboxyl group on a target molecule (e.g., a protein, drug, or nanoparticle) using EDC/NHS chemistry.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule in Activation Buffer.

-

Add a 5 to 10-fold molar excess of EDC and NHS.

-

Incubate at room temperature for 15-30 minutes.

-

-

Conjugation Reaction:

-

Dissolve this compound in DMSO to prepare a stock solution.

-

Add the activated carboxylic acid solution to the this compound solution. A 1.5 to 5-fold molar excess of the amine linker is recommended.

-

Adjust the pH of the reaction mixture to 7.2-7.4 with PBS.

-

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

-

Quenching:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature to quench the reaction.

-

-

Purification:

-

Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.

-

Deprotection of the Diethyl Acetal to Generate the Aldehyde

This protocol describes the acid-catalyzed hydrolysis of the diethyl acetal to reveal the reactive aldehyde group.

Materials:

-

Diethyl acetal-PEG4-conjugate

-

Deprotection Buffer: Acetate buffer (e.g., 0.1 M Sodium Acetate), pH 4.5-5.5

-

Neutralization Buffer: PBS, pH 7.4

Procedure:

-

Dissolve the Diethyl acetal-PEG4-conjugate in the Deprotection Buffer.

-

Incubate the solution at room temperature or 37°C. The reaction time will depend on the desired level of deprotection and the specific acetal linker used. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, mass spectrometry).

-

Once the desired level of deprotection is achieved, neutralize the solution by adding Neutralization Buffer.

-

The resulting aldehyde-containing conjugate is now ready for subsequent conjugation reactions (e.g., with hydrazides or aminooxy compounds).

Data Presentation: pH-Dependent Hydrolysis of Acetal Linkers

| pH | Half-life of Acetal Cleavage (hours) |

| 7.4 | > 100 |

| 6.0 | 48.2 |

| 5.0 | 32.8 |

Data is representative and compiled from studies on similar acetal-based drug delivery systems. Actual rates will vary depending on the specific molecular structure.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for using this compound to conjugate a drug to an antibody, forming an Antibody-Drug Conjugate (ADC) with a pH-sensitive linker.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 672305-35-0 | BroadPharm [broadpharm.com]

- 3. Diethyl acetal-PEG4-amine_TargetMol [targetmol.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Acetals as pH-sensitive linkages for drug delivery [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acetal-Linked Paclitaxel Polymeric Prodrug Based on Functionalized mPEG-PCL Diblock Polymer for pH-Triggered Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pH-Responsive copolymer assemblies for controlled release of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Diethyl Acetal-PEG4-Amine Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl acetal-PEG4-amine is a versatile, heterobifunctional linker valuable in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker possesses a primary amine for conjugation to carboxylic acids, activated esters, or other amine-reactive functional groups. Its other terminus features a diethyl acetal protecting group, which can be selectively cleaved under mild acidic conditions to reveal a reactive aldehyde. This aldehyde can then be used for a second conjugation step, for example, to an amine-containing molecule via reductive amination.

The integrated polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the conjugated molecule while reducing steric hindrance. The key feature of the diethyl acetal is its pH-sensitivity; it remains stable at physiological pH (~7.4) but is readily hydrolyzed in the acidic environments of endosomes and lysosomes (pH 4.5-6.5) or the tumor microenvironment.[1][2][3] This property makes it an ideal component for constructing pH-sensitive drug release systems.[1][4]

These application notes provide detailed protocols for the two-stage conjugation of this compound to a carboxyl-containing molecule, followed by the deprotection of the acetal group to generate a reactive aldehyde for subsequent conjugation.